1-amino-3,3-dimethylpentan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,3-dimethylpentan-2-one hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in organic synthesis and as an intermediate in pharmaceutical manufacturing. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylpentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of 3,3-dimethylbutan-2-one, followed by its reaction with ammonia and a reducing agent. The resulting product is then purified through crystallization or distillation to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,3-dimethylpentan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3,3-dimethylpentanoic acid.
Reduction: Formation of 1-amino-3,3-dimethylpentan-2-ol.
Substitution: Formation of 1-chloro-3,3-dimethylpentan-2-one.
Scientific Research Applications
1-Amino-3,3-dimethylpentan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is employed in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3,3-dimethylpentan-2-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-Amino-3,3-dimethylpentan-2-one hydrochloride can be compared with other similar compounds, such as:
1-Amino-3,3-dimethylbutan-2-one: Similar structure but lacks the hydrochloride salt.
3,3-Dimethylpentan-2-one: Lacks the amino group, resulting in different reactivity and applications.
1-Amino-3,3-dimethylpentan-2-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of an amino group and a carbonyl group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-amino-3,3-dimethylpentan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-7(2,3)6(9)5-8;/h4-5,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYQTIOQHRZCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.